molecular formula C7H12N8 B15188564 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine CAS No. 18941-09-8

2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine

Cat. No.: B15188564
CAS No.: 18941-09-8
M. Wt: 208.22 g/mol
InChI Key: AUCHVDNJCHQOJD-UHFFFAOYSA-N
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Description

2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of azido, isopropylamino, and methylamino groups attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine typically involves the introduction of azido, isopropylamino, and methylamino groups onto a triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine, followed by the introduction of the azido group using sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The amino groups can form hydrogen bonds and interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-methylpentanoic acid
  • 2-Azido-4-nitroimidazole
  • 2-Azidoethyl 4-methylbenzenesulfonate

Uniqueness

2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is unique due to the combination of azido, isopropylamino, and methylamino groups on a triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

18941-09-8

Molecular Formula

C7H12N8

Molecular Weight

208.22 g/mol

IUPAC Name

6-azido-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12N8/c1-4(2)10-6-11-5(9-3)12-7(13-6)14-15-8/h4H,1-3H3,(H2,9,10,11,12,13)

InChI Key

AUCHVDNJCHQOJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC)N=[N+]=[N-]

Origin of Product

United States

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